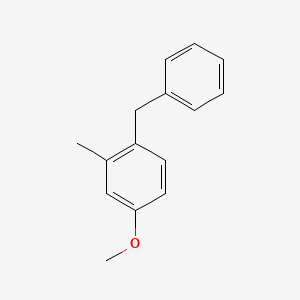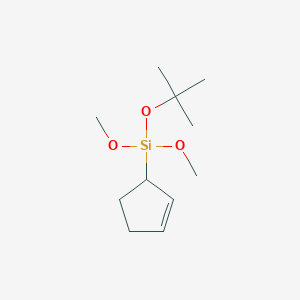
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butoxy group, a cyclopent-2-en-1-yl group, and two methoxy groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane typically involves the reaction of cyclopent-2-en-1-yl derivatives with tert-butoxy and methoxy silane reagents. One common method includes the use of tert-butyl(dimethyl)silyl chloride and cyclopent-2-en-1-yl alcohol under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (such as temperature, pressure, and pH), and efficient purification techniques to obtain the final product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, while the methoxy groups can participate in nucleophilic substitution reactions. The cyclopent-2-en-1-yl group provides structural rigidity and can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(cyclopent-3-en-1-yl methoxy)diphenylsilane
- tert-Butyl(dimethylsilyl)oxycyclopent-2-en-1-one
Uniqueness
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is unique due to the combination of its tert-butoxy, cyclopent-2-en-1-yl, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
144663-77-4 |
|---|---|
Fórmula molecular |
C11H22O3Si |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
cyclopent-2-en-1-yl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)14-15(12-4,13-5)10-8-6-7-9-10/h6,8,10H,7,9H2,1-5H3 |
Clave InChI |
ODIKNLRDZKZYGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](C1CCC=C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


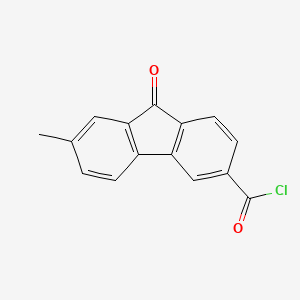
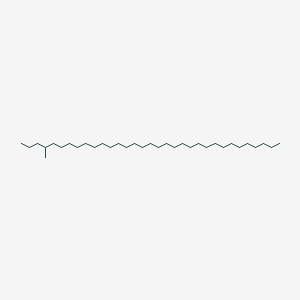
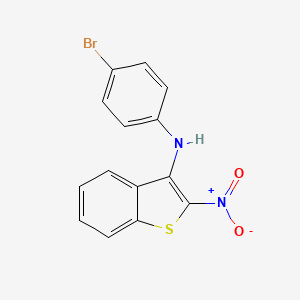
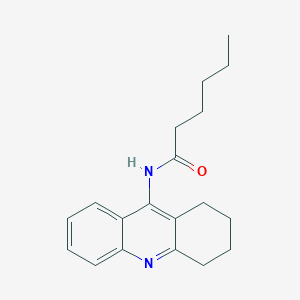
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
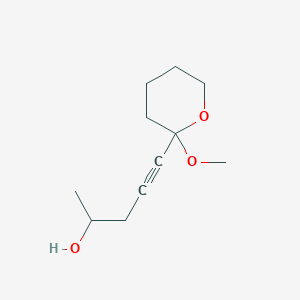
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
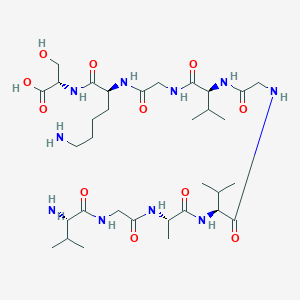
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
